2,4-Difluorobenzonitrile
Overview
Description
2,4-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a white crystalline solid that is soluble in methanol and has a melting point of 47-49°C . This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that this compound undergoes polycondensation with bisphenol a , suggesting it may interact with enzymes or proteins involved in this process.
Mode of Action
2,4-Difluorobenzonitrile interacts with its targets through a process called polycondensation with Bisphenol A . This interaction results in the formation of cyclic oligoethers and polyethers
Biochemical Pathways
The formation of cyclic oligoethers and polyethers suggests that it may influence pathways related to these compounds .
Result of Action
The compound’s ability to form cyclic oligoethers and polyethers suggests it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Difluorobenzonitrile involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a catalyst such as cuprous iodide and potassium iodide. The reaction is carried out in toluene under nitrogen protection at 100°C for 48 hours . Another method involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form 2,4-difluorobenzoyl chloride, which is then reacted with ammonia to produce 2,4-difluorobenzamide. This intermediate is subsequently dehydrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For example, the use of phase transfer catalysts and recyclable solvents can improve the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Polycondensation: It can undergo polycondensation with bisphenol A to form cyclic oligoethers and polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Polycondensation: This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired polymer.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles, such as 2-methylsulfonyl-4-fluorobenzylamine.
Polycondensation: The major products are cyclic oligoethers and polyethers.
Scientific Research Applications
2,4-Difluorobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzonitrile
- 2,4-Dichlorobenzonitrile
- 2-Fluorobenzonitrile
- 4-Fluorobenzonitrile
Uniqueness
2,4-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain pharmaceuticals and polymers that require precise structural features .
Properties
IUPAC Name |
2,4-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFDXXUKKMEQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192582 | |
Record name | 2,4-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-09-1 | |
Record name | 2,4-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3939-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4A8BQ9ZWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,4-difluorobenzonitrile in polymer chemistry?
A: this compound serves as a monomer in the synthesis of poly(benzonitrile ether)s. Its reactivity with bisphenols, such as bisphenol A [] and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) [], in the presence of catalysts like potassium carbonate, leads to the formation of these polymers. Notably, the fluorine atoms' position on the aromatic ring significantly influences the resulting polymer's structure.
Q2: How does the structure of polymers derived from this compound differ from those derived from its isomer, 2,6-difluorobenzonitrile?
A: While both this compound and 2,6-difluorobenzonitrile react with bisphenols to form poly(benzonitrile ether)s, the isomeric difference leads to distinct structural outcomes. Polycondensation with 2,6-difluorobenzonitrile tends to favor the formation of cyclic oligoethers and polyethers [, ]. In contrast, this compound demonstrates a higher propensity to generate multicyclic oligomers and polymers, even when used in excess during polymerization []. This difference arises from the varying steric hindrance and reactivity associated with the fluorine atoms' positions.
Q3: What analytical techniques are used to characterize polymers synthesized with this compound?
A3: Several techniques are employed to characterize these polymers:
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS): This method determines the molecular weight distribution and identifies cyclic and linear species within the polymer sample [, ].
- Size exclusion chromatography (SEC): SEC provides information about the polymer's molecular weight and polydispersity. Notably, SEC analysis of poly(benzonitrile ether)s synthesized with this compound revealed a tendency towards a bimodal character when larger fractions of cycles were present [].
Q4: How is the structure of this compound itself characterized?
A: The structure of this compound has been elucidated using Fourier transform microwave (FTMW) spectroscopy []. This technique allows for the precise determination of rotational constants, which are then used to derive structural information, such as bond lengths and angles. Additionally, analysis of the (14)N hyperfine structure from the spectroscopic data provides insights into the electronic environment around the nitrogen atom in the molecule [].
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